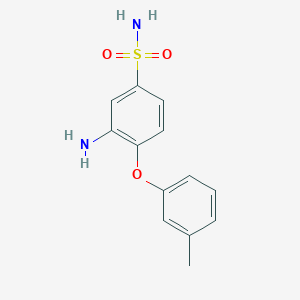
3-Amino-4-(m-tolyloxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(m-tolyloxy)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an amino group, a tolyloxy group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Amino-4-(m-tolyloxy)benzenesulfonamide typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with m-tolyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the tolyloxy group. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Analyse Chemischer Reaktionen
3-Amino-4-(m-tolyloxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The sulfonamide group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(m-tolyloxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(m-tolyloxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to their apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-(m-tolyloxy)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a methoxypropyl group instead of the tolyloxy group, which affects its chemical reactivity and biological activity.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This derivative contains a bromine and fluorine substituent, which significantly alters its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Eigenschaften
Molekularformel |
C13H14N2O3S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
3-amino-4-(3-methylphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O3S/c1-9-3-2-4-10(7-9)18-13-6-5-11(8-12(13)14)19(15,16)17/h2-8H,14H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
MSDKNPXPUUPVCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)


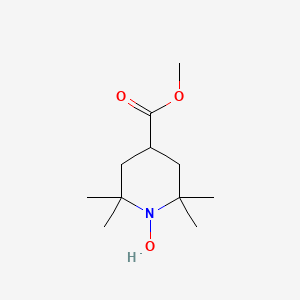
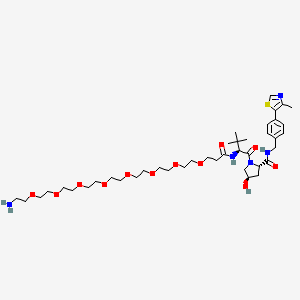
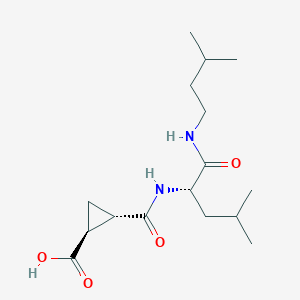

![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
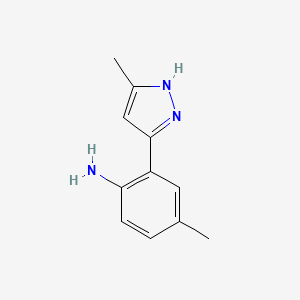

![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)

